molecular formula C11H16N2O4S B1501559 Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate CAS No. 864436-92-0

Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate

Cat. No.: B1501559
CAS No.: 864436-92-0
M. Wt: 272.32 g/mol
InChI Key: XXOYQRFHEAPJOS-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate (CAS: 864436-92-0) is a heterocyclic compound featuring a thiazole core substituted with two functional groups: a tert-butoxycarbonyl (Boc)-protected amine at the 5-position and an ethyl ester at the 4-position. The molecular formula is C₁₁H₁₆N₂O₄S , with a molecular weight of 272.32 g/mol .

Key Structural Features:

  • Thiazole Ring : A five-membered aromatic ring containing sulfur (at position 1) and nitrogen (at position 3).
  • Boc Group : The tert-butoxycarbonyl moiety [(C(CH₃)₃)O(CO)] protects the amino group, enhancing stability during synthetic procedures.
  • Ethyl Ester : A carbonyl group (C=O) linked to an ethoxy (–OCH₂CH₃) substituent at position 4.
Table 1: Functional Group Assignments
Position Functional Group Key Structural Role
4 Ethyl ester Electron-withdrawing group; influences reactivity
5 Boc-protected amine Stabilizes amine for selective reactions
1,3 Thiazole ring Aromatic backbone with S and N heteroatoms

The SMILES notation (CCOC(=O)C1=C(SC=N1)NC(=O)OC(C)(C)C) confirms connectivity, while the IUPAC name (ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate) reflects substituent positions.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR :

    • Thiazole proton : A singlet at δ 7.30–7.64 ppm (C–H of thiazole).
    • Ethyl group : Quartet at δ 4.27 ppm (–OCH₂CH₃) and triplet at δ 1.28 ppm (–CH₃).
    • Boc group : Singlet at δ 1.40 ppm [(C(CH₃)₃)].
  • ¹³C-NMR :

    • Carbonyl carbons : δ 165–172 ppm (ester and Boc carbonyls).
    • Thiazole carbons : δ 118–143 ppm (aromatic carbons).
Table 2: Representative NMR Data
Proton/Carbon δ (ppm) Assignment
H (thiazole) 7.64 C–H at position 4
H (OCH₂CH₃) 4.27 Ethyl ester
C=O (ester) 172.31 Ester carbonyl

Infrared (IR) Spectroscopy

  • N–H stretch : 3440 cm⁻¹ (Boc-protected amine).
  • C=O stretches : 1689 cm⁻¹ (ester), 1700 cm⁻¹ (Boc carbonyl).
  • C–S/C–N vibrations : 1503 cm⁻¹ (thiazole ring).

UV-Vis Spectroscopy

The thiazole ring exhibits π→π* transitions at 250–300 nm, typical of aromatic heterocycles. The Boc and ester groups minimally affect absorption due to their non-conjugated nature.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray data for this compound is unavailable, related thiazole derivatives show:

  • Planarity : Thiazole rings adopt near-planar geometries with bond lengths of 1.36 Å (C–N) and 1.71 Å (C–S).
  • Substituent Orientation : The Boc and ester groups lie perpendicular to the thiazole plane to minimize steric hindrance.
Figure 1: Hypothetical Crystal Structure
  • Bond angles : ~120° within the thiazole ring.
  • Torsional angles : 85–95° between substituents and the ring.

Computational Chemistry Approaches for Electronic Structure Prediction

Density Functional Theory (DFT) studies predict:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic Potential : Negative charge localized on the thiazole nitrogen and carbonyl oxygens.
Table 3: DFT-Calculated Properties
Parameter Value Significance
HOMO Energy (eV) -6.8 Electron-donating ability
LUMO Energy (eV) -2.6 Electron-accepting ability
Dipole Moment (Debye) 5.1 Polar nature

These insights guide synthetic modifications to enhance desired electronic properties.

Properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5-16-9(14)7-8(18-6-12-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOYQRFHEAPJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693336
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864436-92-0
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, enhancing the compound's utility in synthetic pathways.

Biological Applications

Enzyme Inhibition Studies

  • The compound has been studied for its role as an enzyme inhibitor. Its structure enables it to interact with biological macromolecules, making it a candidate for drug development targeting specific enzymes involved in disease processes. For instance, research has indicated that derivatives of thiazole compounds can inhibit certain cancer-related enzymes, showcasing their potential in oncology .

Receptor Ligands

  • This compound is also investigated as a receptor ligand. Its interactions with receptors can lead to significant biological effects, which are crucial for developing new therapeutic agents. The thiazole ring's ability to engage in π-π stacking and hydrogen bonding enhances its binding affinity to biological targets.

Medicinal Chemistry

Drug Development

  • The compound serves as a building block in synthesizing potential drug candidates, particularly those aimed at treating bacterial and fungal infections. Its derivatives have shown promising antimicrobial properties, making them valuable in the pharmaceutical industry .

Case Study: Antimicrobial Activity

  • A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those derived from this compound. Results indicated that these compounds exhibited significant activity against common pathogens, supporting their potential as new antibiotics .

Industrial Applications

Production of Fine Chemicals

  • In industrial settings, this compound is utilized in producing fine chemicals and materials such as polymers and coatings. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Chemical SynthesisIntermediate for organic synthesisUseful in pharmaceuticals and agrochemicals
Biological ResearchEnzyme inhibitors and receptor ligandsPotential for drug development targeting enzymes
Medicinal ChemistryAntimicrobial agentsEffective against bacterial and fungal infections
Industrial ChemistryProduction of fine chemicalsStability enhances usability in synthetic pathways

Mechanism of Action

The mechanism by which Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Thiazole Derivatives
Compound Name Substituents (Position) Protecting Group Molecular Formula Molecular Weight Synthesis Yield (%) Key Applications
Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate 5-(Boc), 4-(COOEt) Boc C₁₁H₁₆N₂O₄S 272.32 96 (analogous compound) Pharmaceutical intermediates
Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate (CAS 302964-01-8) 2-(Boc), 5-(COOEt) Boc C₁₁H₁₆N₂O₄S 272.32 N/A Structural isomer; applications under study
Ethyl 5-(ethoxycarbonylamino)thiazole-4-carboxylate 5-(Ethoxycarbonyl), 4-(COOEt) Ethoxycarbonyl C₈H₁₀N₂O₄S 230.24 N/A Industrial uses
Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate 5-(CF₃), 4-(COOEt) None C₇H₆F₃NO₂S 225.19 N/A Precursor for carboxylic acid derivatives

Key Observations :

  • Positional Isomerism : The Boc group’s placement (position 5 vs. 2) significantly alters electronic distribution. For instance, the target compound’s Boc at position 5 may enhance hydrogen-bonding interactions in biological systems compared to the isomer in .
  • Protecting Group Stability : The Boc group in the target compound is labile under acidic conditions, whereas ethoxycarbonyl () requires stronger bases for hydrolysis .
Table 2: Reaction Conditions and Yields
Compound Synthetic Method Catalysts/Solvents Yield (%)
Target compound (analogue) DCC/HOBt coupling DCM/DMF 96
Ethyl 5-(4-methylbenzamido)thiazole-4-carboxylate Pyridine-mediated acylation Pyridine 56
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Condensation EtOH (reflux) Not specified

Reactivity and Stability Profiles

Table 3: Stability and Deprotection Comparison
Compound Acidic Stability Basic Stability Deprotection Method
This compound Labile (Boc cleavage) Stable TFA or HCl/dioxane
Ethyl 5-(ethoxycarbonylamino)thiazole-4-carboxylate Stable Labile (hydrolysis) NaOH/water
Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate Stable Stable N/A

Key Findings :

  • The Boc group’s acid-lability makes the target compound ideal for stepwise synthesis in drug discovery, whereas ethoxycarbonyl derivatives require harsh basic conditions for deprotection, limiting their utility in sensitive reactions .

Biological Activity

Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H14N2O4SC_{11}H_{14}N_{2}O_{4}S. Its structure includes a thiazole ring, which is known for its biological relevance, particularly in drug development. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it a versatile candidate for various biological applications.

Mechanisms of Biological Activity

Research indicates that this compound may function as an enzyme inhibitor or receptor ligand , interacting with specific molecular targets involved in various biological pathways. Its unique structure allows for significant binding affinity and specificity, which are crucial for therapeutic efficacy.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Binding : It may act as a ligand for receptors implicated in signaling pathways related to cancer and other diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable inhibitory effects on certain enzymes. For instance, it has shown potential in inhibiting phosphatase activity, which is critical in regulating various cellular processes .

Case Studies

  • Cancer Research : A study highlighted the compound's ability to induce apoptosis in cancer cells by disrupting mitotic processes. This was particularly evident in cells with amplified centrosomes, where treatment with the compound led to multipolar mitotic spindle formation, resulting in cell death .
  • Pharmacological Evaluation : Another investigation into the pharmacological properties revealed that the compound interacts with P-glycoprotein (P-gp), a key player in drug transport across cell membranes. This interaction suggests potential applications in overcoming drug resistance in cancer therapy .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
Enzyme InhibitionPhosphatase inhibition
Induction of ApoptosisDisruption of mitosis
Interaction with P-gpDrug transport modulation
CytotoxicityFerroptosis induction

Preparation Methods

Oxidation and Esterification Steps

The final step to obtain Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate involves oxidation of thiazoline intermediates and esterification to introduce the ethyl ester.

  • Oxidation:

    • Sodium chlorite (NaClO2) in the presence of sodium dihydrogen phosphate (NaH2PO4) and 2-methyl-2-butene as a scavenger is used to oxidize aldehyde or alcohol intermediates to the corresponding carboxylic acids.
    • Reaction conducted in a mixed solvent system (THF/t-BuOH) at room temperature for 2 hours.
  • Esterification:

    • The carboxylic acid intermediate is converted to the ethyl ester by reaction with ethyl iodide and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
    • The reaction is typically stirred at room temperature for 16 hours.
    • Work-up involves extraction, washing with aqueous acid and base to remove impurities, drying, and solvent removal under reduced pressure.
  • Purification:

    • The product is purified by extraction and drying over magnesium sulfate or sodium sulfate.
    • Final product is obtained as a pure ethyl ester with Boc-protected amino group intact.

Industrial Scale-Up Considerations

  • The synthesis can be scaled using large reactors with continuous flow chemistry techniques to improve reaction control and throughput.
  • Optimization of reagent stoichiometry, temperature, and solvent systems is critical for reproducibility and yield.
  • Handling of sensitive Boc protecting groups requires careful pH and temperature control to prevent deprotection.
  • Safety measures for handling reagents like ethyl iodide and oxidants are essential.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents Notes
Thiazole ring formation Modified Hantzsch synthesis α-Haloketone, Boc-amino acid derivative, base Low temp (–40 to –20 °C), basic conditions to preserve Boc
Cyclodehydration (alternative) Kelly’s methodology Ph3PO, Tf2O, cysteinamide derivative Boc group not compatible; Cbz preferred
Oxidation Pinnick oxidation NaClO2, NaH2PO4, 2-methyl-2-butene Room temp, aqueous-organic solvent system
Esterification Alkylation with ethyl iodide and DBU Ethyl iodide, DBU Room temp, 16 h reaction
Purification Extraction, washing, drying EtOAc, aqueous acid/base, MgSO4 Standard organic work-up

Research Findings and Notes

  • The Boc protecting group is sensitive to acidic and some oxidative conditions; thus, reaction parameters must be optimized to maintain its integrity during synthesis.
  • Modified Hantzsch synthesis at low temperature and basic conditions is the most reliable route for Boc-protected thiazoles with high enantiomeric purity.
  • Kelly’s method offers excellent yields for thiazoles but requires alternative protecting groups due to incompatibility with Boc.
  • Oxidation and esterification steps are well-established and can be adapted for scale-up with appropriate solvent and reagent handling.
  • Continuous flow chemistry offers potential for industrial scale synthesis with improved control and safety.

Q & A

Q. What are the common synthetic routes for Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate, and what reaction conditions are optimal?

The synthesis typically involves cyclocondensation of ethyl 2-bromoacetate with thiourea derivatives under basic conditions (e.g., NaOH in ethanol). A tert-butoxycarbonyl (Boc) protecting group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Critical parameters include temperature control (0–25°C), inert atmosphere, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C): Assigns substituent positions on the thiazole ring and confirms Boc protection.
  • IR : Validates carbonyl (C=O) and carbamate (N–C=O) functional groups.
  • X-ray crystallography : Resolves 3D structure; SHELX or WinGX suites are used for refinement and validation .
  • HPLC/MS : Ensures purity (>95%) and molecular weight confirmation .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a precursor for bioactive thiazole derivatives. The Boc group enables selective deprotection for further functionalization, such as coupling with amino acids or heterocycles to generate peptidomimetics or kinase inhibitors .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis, especially when scaling up?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
  • Catalysts : Employ coupling agents like EDC/HOBt for Boc introduction, reducing side reactions .
  • Workup : Liquid-liquid extraction with ethyl acetate/water minimizes impurities.
  • Scale-up considerations : Implement flow chemistry for exothermic steps to improve safety and reproducibility .

Q. What computational methods are employed to predict the reactivity and biological activity of thiazole derivatives like this compound?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screens against targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina or Schrödinger Suite .
  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible synthetic pathways for derivatives .

Q. How should discrepancies in crystallographic data be resolved when determining the structure of this compound?

  • Validation tools : Use PLATON (ADDSYM) to check for missed symmetry and R1/wR2 convergence in SHELXL .
  • Hirshfeld surface analysis : Identifies non-covalent interactions (e.g., C–H···O) to validate packing motifs .
  • Cross-validation : Compare experimental XRD data with DFT-optimized geometries to resolve ambiguities .

Q. What in vitro assays are suitable for evaluating the biological activity of this thiazole derivative?

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Antioxidant : FRAP (Ferric Reducing Ability) or DPPH radical scavenging assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess IC50 values .

Q. What strategies are used to elucidate the mechanism of action of this compound in medicinal chemistry research?

  • SAR studies : Synthesize analogs (e.g., replacing Boc with Fmoc) to identify critical functional groups .
  • Enzyme inhibition assays : Test against kinases or proteases via fluorescence-based kinetic measurements .
  • Metabolic profiling : Use LC-MS to track metabolite formation in hepatic microsomes .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity between similar thiazole derivatives?

  • Dose-response curves : Ensure consistent molar concentrations across assays.
  • Solubility checks : Use DMSO stocks with <0.1% precipitation in PBS.
  • Control benchmarking : Compare with known inhibitors (e.g., Doxorubicin for cytotoxicity) to validate assay conditions .

Q. What experimental controls are critical when analyzing the compound’s stability under varying pH conditions?

  • Buffer systems : Test in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0).
  • LC-MS monitoring : Track degradation products (e.g., tert-butyl alcohol from Boc cleavage) over 24–72 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate
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Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate

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